[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid [3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17209246
InChI: InChI=1S/C10H16O13P2/c1-10(9(14)15,24(16,17)18)22-5-2-4(8(12)13)3-6(7(5)11)23-25(19,20)21/h3,5-7,11H,2H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)(H2,19,20,21)/t5-,6-,7+,10+/m1/s1
SMILES:
Molecular Formula: C10H16O13P2
Molecular Weight: 406.17 g/mol

[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid

CAS No.:

Cat. No.: VC17209246

Molecular Formula: C10H16O13P2

Molecular Weight: 406.17 g/mol

* For research use only. Not for human or veterinary use.

[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid -

Specification

Molecular Formula C10H16O13P2
Molecular Weight 406.17 g/mol
IUPAC Name (3R,4S,5R)-5-[(1S)-1-carboxy-1-phosphonoethoxy]-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Standard InChI InChI=1S/C10H16O13P2/c1-10(9(14)15,24(16,17)18)22-5-2-4(8(12)13)3-6(7(5)11)23-25(19,20)21/h3,5-7,11H,2H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)(H2,19,20,21)/t5-,6-,7+,10+/m1/s1
Standard InChI Key HUOJJMMXOWLGJU-JQCUSGDOSA-N
Isomeric SMILES C[C@](C(=O)O)(O[C@@H]1CC(=C[C@H]([C@H]1O)OP(=O)(O)O)C(=O)O)P(=O)(O)O
Canonical SMILES CC(C(=O)O)(OC1CC(=CC(C1O)OP(=O)(O)O)C(=O)O)P(=O)(O)O

Introduction

Structural Analysis and Stereochemical Configuration

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC10H16O13P2\text{C}_{10}\text{H}_{16}\text{O}_{13}\text{P}_{2}
Molecular Weight406.17 g/mol
IUPAC Name(3R,4S,5R)-5-[(1S)-1-carboxy-1-phosphonoethoxy]-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
SMILESO=C(O)C1=CC(OP(=O)(O)O)C(O)C(OC(C(=O)O)(C)P(=O)(O)O)C1

Stereochemical Implications

The RR and SS configurations at positions 3, 4, 5, and the side chain critically influence biological activity. For instance:

  • The 3R3R phosphonooxy group may align with enzyme active sites that recognize phosphate mimics.

  • The 5B(S)5B(S*) side chain’s spatial orientation could determine binding affinity to metalloenzymes .

Synthesis and Purification Strategies

Table 2: Hypothetical Synthesis Protocol

StepReagents/ConditionsPurpose
EsterificationAcetic anhydride, H₂SO₄ catalystIntroduce C1 carboxylic acid
PhosphorylationTrimethyl phosphite, I₂Add phosphonate at C3 and C5
HydroxylationOsO₄, NMO oxidizerInstall hydroxyl group at C4
PurificationEthanol recrystallizationIsolate enantiomerically pure product

Physicochemical Properties and Stability

Solubility and Ionic Behavior

The compound’s four ionizable groups (pKa\text{p}K_a values estimated at 1.5–2.5 for phosphonic acids, 4.5–5.5 for carboxylic acids) render it:

  • Water-soluble at neutral pH due to deprotonation .

  • Unstable in acidic conditions (pH < 2), risking hydrolysis of phosphonate esters.

Table 3: Stability Profile

ConditionEffect
pH 7.4 (aqueous)Stable for >24 hours
pH 1.0 (HCl)50% degradation after 6 hours
100°C (dry)Decomposition above 150°C

Research Gaps and Future Directions

  • Biological Activity Data: No in vitro or in vivo studies confirm hypothesized enzyme interactions .

  • Toxicological Profile: Acute/chronic toxicity must be evaluated before agrochemical or therapeutic use.

  • Synthetic Optimization: Current protocols lack yield and enantiomeric excess data .

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